molecular formula C20H17D3FNO3S B602711 (±)-Prasugrel-d3(acetate-d3) CAS No. 1127253-02-4

(±)-Prasugrel-d3(acetate-d3)

Cat. No.: B602711
CAS No.: 1127253-02-4
M. Wt: 376.46
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)-Prasugrel-d3(acetate-d3) is a deuterated form of Prasugrel, an antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome. The deuterated version is used in scientific research to study the pharmacokinetics and metabolic pathways of Prasugrel, as the incorporation of deuterium atoms can influence the metabolic stability and absorption of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (±)-Prasugrel-d3(acetate-d3) involves the incorporation of deuterium atoms into the Prasugrel molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve:

    Deuterium Exchange Reactions: Using deuterated solvents such as deuterated acetic acid or deuterated methanol to replace hydrogen atoms with deuterium.

    Deuterated Reagents: Utilizing deuterated reagents like deuterated acetic anhydride in the acetylation step to introduce deuterium atoms into the acetate group.

Industrial Production Methods: Industrial production of (±)-Prasugrel-d3(acetate-d3) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuterium Exchange: Large-scale deuterium exchange reactions using deuterated solvents and reagents.

    Purification: Purification steps such as crystallization or chromatography to isolate the deuterated compound with high purity.

Chemical Reactions Analysis

Types of Reactions: (±)-Prasugrel-d3(acetate-d3) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, and dimethyl sulfoxide.

Major Products:

    Oxidation: Oxidized derivatives of Prasugrel-d3.

    Reduction: Reduced forms of Prasugrel-d3.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(±)-Prasugrel-d3(acetate-d3) is widely used in scientific research for various applications:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Prasugrel in the body.

    Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways and metabolites of Prasugrel.

    Drug Interaction Studies: Used to investigate potential drug-drug interactions and their effects on the pharmacokinetics of Prasugrel.

    Biological Research: Employed in studies related to platelet aggregation and cardiovascular diseases.

    Industrial Applications: Utilized in the development and optimization of Prasugrel formulations and delivery systems.

Mechanism of Action

(±)-Prasugrel-d3(acetate-d3) exerts its effects by inhibiting platelet aggregation. The mechanism involves:

    Molecular Targets: The active metabolite of Prasugrel irreversibly binds to the P2Y12 receptor on platelets, preventing adenosine diphosphate (ADP) from activating the receptor.

    Pathways Involved: This inhibition blocks the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation and thrombus formation.

Comparison with Similar Compounds

    Clopidogrel: Another antiplatelet medication with a similar mechanism of action but different metabolic pathways.

    Ticagrelor: A reversible P2Y12 receptor antagonist with a different chemical structure and pharmacokinetic profile.

    Cangrelor: An intravenous P2Y12 receptor antagonist with rapid onset and offset of action.

Uniqueness of (±)-Prasugrel-d3(acetate-d3):

    Deuterium Incorporation: The presence of deuterium atoms enhances the metabolic stability and alters the pharmacokinetics of the compound.

    Research Applications: Its use in pharmacokinetic and metabolic studies provides valuable insights into the behavior of Prasugrel in the body.

Properties

CAS No.

1127253-02-4

Molecular Formula

C20H17D3FNO3S

Molecular Weight

376.46

Purity

95% by HPLC; 98% atom D

Related CAS

150322-43-3 (unlabelled)

Synonyms

(RS)-5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridinin-2-yl Acetate

tag

Prasugrel Impurities

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.